1,2,6-Triazaspiro[4.4]nonane
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, are a significant class of molecules in organic chemistry. Current time information in Bangalore, IN.tandfonline.com Their unique three-dimensional and rigid structure offers distinct advantages in various scientific fields, particularly in medicinal chemistry and materials science. tandfonline.comresearchgate.net The inherent three-dimensionality of spirocycles allows for the precise spatial arrangement of functional groups, which can lead to more effective interactions with biological targets like proteins and enzymes. tandfonline.comresearchgate.net This structural rigidity reduces the conformational flexibility of the molecule, which can result in a better fit with a target binding site. Current time information in Bangalore, IN.
The incorporation of spirocyclic motifs into drug candidates has been shown to improve several key properties, such as potency, selectivity, and metabolic stability. Current time information in Bangalore, IN. Many natural products and pharmaceuticals feature spirocyclic cores in their structures, highlighting their importance in drug discovery. researchgate.netarkat-usa.org Beyond pharmaceuticals, spiro compounds are also utilized in the development of materials with specific electronic and optical properties. arkat-usa.org The synthesis of these complex structures presents a considerable challenge to organic chemists, driving the development of novel synthetic methodologies. Current time information in Bangalore, IN.
Overview of Triazaspiro[4.4]nonane Architectures
Triazaspirocycles are a specific class of heterocyclic spiro compounds that contain three nitrogen atoms within their bicyclic framework, attached to the central quaternary spiroatom. nih.gov These scaffolds have gained increasing attention in recent years due to their presence in various natural products and their wide range of biological activities. nih.gov The nomenclature for these systems can be complex; for instance, a compound with two five-membered rings connected by a spiro atom is designated as a spiro[4.4]nonane. The numbers in the brackets indicate the number of atoms in each ring, excluding the spiro atom itself. thieme-connect.com
The arrangement of the three nitrogen atoms within the spiro[4.4]nonane skeleton can lead to several constitutional isomers, each with a unique spatial and electronic distribution. Common examples that have been explored in the literature include 1,3,7-triazaspiro[4.4]nonane and 1,2,7-triazaspiro[4.4]nonane. thieme-connect.comsigmaaldrich.com The specific isomer, 1,2,6-triazaspiro[4.4]nonane , features a vicinal arrangement of two nitrogen atoms in one of the five-membered rings and the third nitrogen atom in the second ring. Research has described the synthesis of derivatives of this core structure, such as 1,3-disubstituted-4,9-dithia-1,2,6-triazaspiro researchgate.netresearchgate.netnonan-2-ene-7-one, which incorporates the fundamental this compound framework. researchgate.net The properties and reactivity of these compounds are heavily influenced by the precise positioning of the nitrogen atoms within the spirocyclic system.
Historical Context of Triazaspiro[4.4]nonane Research
The study of spirocyclic compounds has a history dating back to the work of Adolf von Baeyer in the early 20th century. researchgate.net However, heterocyclic spirocycles, particularly those containing multiple nitrogen atoms like the triazaspirocycles, received less attention in the early years of organic chemistry. nih.gov
Significant interest in triazaspirocyclic systems emerged more recently, driven by the discovery of natural products containing this motif. nih.gov For example, the biosynthesis of triazaspirocycles originating from the fungus Penicillium has been a subject of research since the 1980s. nih.gov Much of the research on triazaspiro[4.4]nonanes has focused on specific isomers and their derivatives. For instance, cycloaddition reactions have been a key method for synthesizing various triazaspiro[4.4]nonane frameworks. researchgate.netthieme-connect.com Reports on substituted 1,2,3-triazaspiro[4.4]nonanes appeared in the late 1980s, detailing their formation through 1,3-dipolar cycloaddition reactions. rsc.org More recent research continues to explore the synthesis and potential applications of various triazaspiro[4.4]nonane derivatives, including their use in medicinal chemistry and materials science. smolecule.comevitachem.com While a detailed historical timeline for the specific This compound isomer is not extensively documented, its exploration is part of the broader and growing interest in the diverse family of triazaspirocyclic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
254436-99-2 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,2,6-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-6(7-4-1)3-5-8-9-6/h7-9H,1-5H2 |
InChI Key |
LESDFIBEGBHURT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNN2)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for Triazaspiro 4.4 Nonane Systems
General Principles of Spirocyclization
Spirocyclization is the process of forming a spirocycle, a compound containing at least two rings linked by a single common atom. The key challenge in synthesizing spiro compounds lies in the creation of the spiro-carbon center, a quaternary carbon atom that is part of both rings. For azaspirocycles like the triazaspiro[4.4]nonane system, this involves the formation of carbon-nitrogen bonds in a manner that establishes this shared center.
Successful spirocyclization strategies often involve either the formation of a second ring onto a pre-existing cyclic structure or the simultaneous formation of both rings around a central atom. This can be achieved through intramolecular reactions, where a single molecule containing all the necessary components folds upon itself, or through intermolecular reactions where two or more molecules combine. Domino or cascade reactions, where a single event triggers a series of subsequent bond-forming cyclizations, have proven particularly effective in constructing complex spiro systems like the 1-azaspiro[4.4]nonane skeleton in a single step. nih.gov
Classical Synthetic Approaches
Traditional methods for building complex molecules like triazaspiro[4.4]nonanes often rely on sequential, step-by-step transformations. These classical approaches, while sometimes lengthy, provide a high degree of control over the synthetic process.
Multi-step synthesis involves the sequential application of individual chemical reactions to gradually build a target molecule from simpler starting materials. Each step typically includes a reaction followed by purification of the intermediate product before proceeding to the next transformation. This iterative process allows for the careful construction of complex frameworks.
For azaspiro[4.4]nonane systems, a multi-step approach might involve:
Preparation of a suitable cyclic precursor: This could be a pyrrolidine (B122466) or cyclopentane (B165970) derivative functionalized for subsequent ring formation.
Introduction of a side chain: A chain containing the necessary atoms for the second ring is attached to the precursor.
Intramolecular cyclization: The final ring is formed by an intramolecular reaction, creating the spirocyclic junction.
Cyclization reactions are fundamental to the formation of the heterocyclic rings in the triazaspiro[4.4]nonane system. These reactions can be triggered by various means and can proceed through different mechanisms.
A notable strategy involves domino radical bicyclization. In this approach, a radical is generated on a carefully designed precursor molecule, which then initiates a cascade of cyclization events. For instance, O-benzyl oxime ethers containing an alkenyl moiety can be used as starting materials. Upon initiation with a radical initiator like 2,2′-azobisisobutyronitrile (AIBN), a domino reaction forms two rings connected by the spiro-carbon, yielding the 1-azaspiro[4.4]nonane nucleus in a single stage. nih.govresearchgate.net This method has been successfully used to synthesize various 1-azaspiro[4.4]nonane derivatives in moderate yields. nih.gov
| Starting Material Type | Reaction Type | Key Reagents | Product Skeleton |
| O-benzyl oxime ether | Domino Radical Bicyclization | Bu₃SnH, AIBN | 1-Azaspiro[4.4]nonane |
| Alkenylnitrone | Intramolecular 1,3-Dipolar Cycloaddition | Heat | 1-Azaspiro[4.4]nonane |
Advanced Synthetic Strategies
Modern synthetic chemistry favors strategies that are efficient, selective, and atom-economical. For triazaspiro[4.4]nonane systems, 1,3-dipolar cycloaddition reactions represent a powerful and versatile tool.
The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This reaction, often referred to as a [3+2] cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles and is considered the most common method for constructing triazaspirocycles. nih.gov The reaction is highly valuable due to its stereospecificity and high degree of regioselectivity, allowing for the precise construction of complex cyclic systems. wikipedia.org
When a cyclic dipolarophile with an exocyclic double bond is used, the reaction results in the formation of a spiro-fused product. preprints.org This makes it an ideal strategy for synthesizing spiro compounds like the triazaspiro[4.4]nonane derivatives. A variety of 1,3-dipoles can be employed, including nitrones and nitrile imines, which react with dipolarophiles such as alkenes and alkynes. wikipedia.orgresearchgate.net
Nitrile imines are highly reactive 1,3-dipoles that are typically generated in situ from precursors like hydrazonoyl halides by treatment with a base. chim.it Their reaction with dipolarophiles provides a direct route to various five-membered nitrogen-containing heterocycles.
A key application of this methodology in the synthesis of triazaspiro systems is the reaction between nitrile imines and cycloalkanone oximes. This reaction has been shown to produce 1-aryl-1,2,4-triazaspiroalk-2-enes. researchgate.net In this process, the nitrile imine, generated from the corresponding hydrazonoyl halide, undergoes a cycloaddition reaction with the C=N bond of the oxime, leading directly to the spirocyclic triazole system. This approach is highly effective for creating the 1,2,4-triazaspiro[4.4]nonane core.
The general scheme for this reaction is as follows:
Generation of the Nitrile Imine: A hydrazonoyl halide is treated with a base (e.g., triethylamine) to eliminate a hydrogen halide, forming the transient nitrile imine.
Cycloaddition: The nitrile imine immediately reacts with a dipolarophile, such as a cycloalkanone oxime.
Formation of the Spirocycle: The [3+2] cycloaddition results in a five-membered triazole ring spiro-fused to the cycloalkane ring from the oxime.
This method has been used to synthesize a variety of 3-substituted 1-aryl-1,2,4-triazaspiroalk-2-enes, demonstrating its utility in accessing the core structure of interest. researchgate.net
| 1,3-Dipole Precursor | Dipolarophile | Product |
| Hydrazonoyl Halide | Cycloalkanone Oxime | 1,2,4-Triazaspiro[4.4]non-2-ene |
| Hydrazonoyl Halide | Organo-cyanamide | 1,2,4-Triazol-3-imine |
Annulation Strategies
Annulation strategies involve the formation of a new ring onto a pre-existing scaffold. For the synthesis of 1,2,6-triazaspiro[4.4]nonane, this could entail the construction of either the pyrrolidine or the triazole-containing ring onto a complementary cyclic precursor. Phosphine-catalyzed [3+2] annulation reactions of γ-substituted allenoates with succinimides have been successfully applied to the synthesis of 2-azaspiro[4.4]nonene-1,3-dione derivatives, showcasing the utility of annulation for constructing the spiro[4.4]nonane core. semanticscholar.orgresearchgate.net The adaptation of such strategies to incorporate the requisite nitrogen atoms for the 1,2,6-triaza system is an area of synthetic interest.
Metal-Catalyzed Syntheses
Transition metal catalysis offers efficient and selective methods for the construction of complex molecular architectures. Palladium- and rhodium-catalyzed reactions are particularly prominent in heterocyclic synthesis. While the broader field of azaspiro[4.4]nonane synthesis has benefited from metal-catalyzed approaches, such as domino radical bicyclizations, specific applications of metal catalysis for the direct synthesis of the this compound ring system are not well-documented in the current literature. nih.gov The development of novel metal-catalyzed C-H activation and annulation cascades holds promise for future synthetic routes to this scaffold. nih.gov
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules with high enantiopurity. For the synthesis of spiro-pyrrolidine derivatives, organocatalytic 1,3-dipolar cycloadditions have been particularly successful. For example, the asymmetric catalytic three-component cycloaddition of methyleneindolinones with aldehydes and amino esters in the presence of a chiral phosphoric acid provides spiro[pyrrolidin-3,3'-oxindoles] in high yield and excellent stereoselectivity. This approach demonstrates the potential of organocatalysis to construct the spiro-pyrrolidine core, which is a key component of the this compound system. Further functionalization would be required to complete the triaza-scaffold.
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve sustainability.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, improving yields, and often enabling reactions under solvent-free or more environmentally benign conditions. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including triazoles and spiro heterocycles. nih.govresearchgate.netsemanticscholar.orgnih.gov The microwave-assisted synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones has been reported, showcasing the utility of this method in constructing spiro-triazole systems with yields ranging from 85-90%. rsc.org The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, making it an attractive approach for the efficient synthesis of this compound derivatives.
Solvent-Free and Atom-Economical Protocols
In recent years, the principles of green chemistry have increasingly guided the development of new synthetic methods. Solvent-free and atom-economical protocols are at the forefront of this movement, aiming to reduce waste and improve efficiency. For the synthesis of triazaspiro[4.4]nonane systems, multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions under solvent-free conditions represent promising approaches.
Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. fu-berlin.de A hypothetical solvent-free MCR for the synthesis of a this compound derivative could involve the reaction of a cyclic ketone, a hydrazine (B178648) derivative, and an aziridine, potentially catalyzed by a solid-supported acid or base, or simply by thermal activation. The absence of a solvent not only reduces environmental impact but can also enhance reaction rates and simplify product purification.
1,3-dipolar cycloaddition reactions are another powerful tool for the construction of five-membered heterocyclic rings. youtube.com The reaction between a 1,3-dipole, such as an azide (B81097) or a nitrone, and a dipolarophile can proceed under solvent-free conditions, often with high regioselectivity and stereoselectivity. researchgate.net For instance, the intramolecular 1,3-dipolar cycloaddition of a precursor containing both an azide and an alkene moiety, tethered to a central carbon that will become the spiro-center, could yield the triazaspiro[4.4]nonane core. Such reactions can sometimes be initiated by microwave irradiation, which offers a green and efficient alternative to conventional heating. nih.gov
Below is a hypothetical data table illustrating the potential of a solvent-free multicomponent reaction for the synthesis of this compound derivatives.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Montmorillonite K-10 | 80 | 2 | 75 |
| 2 | Amberlyst-15 | 80 | 3 | 72 |
| 3 | No Catalyst | 100 | 6 | 55 |
| 4 | Microwave (150 W) | 120 | 0.5 | 82 |
This is a hypothetical data table based on typical results for similar solvent-free multicomponent reactions.
Stereoselective Synthesis of Chiral Triazaspiro[4.4]nonane Analogues
The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective methods for the synthesis of chiral this compound analogues is of significant importance. This can be achieved through asymmetric induction strategies or by employing enantioselective methodologies.
Asymmetric induction involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The chiral auxiliary is a temporary part of the molecule that is later removed. In the context of triazaspiro[4.4]nonane synthesis, a chiral auxiliary could be attached to one of the nitrogen atoms of a precursor molecule. For example, a chiral amine, such as (R)-1-phenylethylamine, can be used to form a chiral imine or enamine, which then undergoes a diastereoselective cyclization reaction to form the spirocyclic core. researchgate.net The diastereoselectivity of the cyclization is guided by the steric and electronic properties of the chiral auxiliary.
Another strategy involves the use of substrates derived from the chiral pool. Starting materials that are naturally occurring and enantiomerically pure, such as amino acids or carbohydrates, can be elaborated into chiral precursors for the synthesis of triazaspiro[4.4]nonane analogues. This approach transfers the chirality of the starting material to the final product.
Enantioselective methodologies employ a chiral catalyst to favor the formation of one enantiomer over the other. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including spirocycles. peerj.comscienceopen.com Chiral Brønsted acids, such as phosphoric acids derived from BINOL, or chiral amines, like proline and its derivatives, can catalyze reactions with high enantioselectivity. scienceopen.com
For the synthesis of chiral this compound analogues, an enantioselective Michael addition of a nucleophile to an α,β-unsaturated compound, followed by a cyclization cascade, could be a viable route. uva.es A chiral organocatalyst would control the stereochemistry of the initial Michael addition, thereby establishing the configuration of the spiro-center.
The following data table illustrates potential results from an organocatalyzed enantioselective synthesis of a chiral this compound precursor.
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-Proline | DMSO | 25 | 85 | 92 |
| 2 | (R)-BINOL-phosphoric acid | Toluene | 0 | 90 | 95 |
| 3 | Cinchona-derived squaramide | CH2Cl2 | -20 | 88 | 97 |
| 4 | Jørgensen-Hayashi catalyst | Acetone | -10 | 92 | 99 |
This is a hypothetical data table based on typical results for similar organocatalyzed enantioselective reactions.
Chemical Reactivity and Derivatization of Triazaspiro 4.4 Nonane Compounds
Functional Group Transformations
Specific studies detailing the nucleophilic addition reactions at any of the nitrogen or potential carbonyl-containing derivatives of the 1,2,6-Triazaspiro[4.4]nonane scaffold are not available in the reviewed literature.
There is no available data on condensation reactions involving the this compound core, which would typically involve reactions of the amine functionalities with carbonyl compounds to form imines or related structures.
Information regarding the reduction of the this compound ring system or its potential derivatives (e.g., containing double bonds or carbonyl groups) is not present in the accessible scientific literature.
While the nitrogen atoms in the this compound structure are expected to be nucleophilic and thus reactive towards alkylating and acylating agents, specific examples, reaction conditions, or yields for this particular compound have not been documented.
Synthesis of Substituted Triazaspiro[4.4]nonane Derivatives
Detailed synthetic routes to produce N-substituted derivatives of this compound are not described in the available literature. The regioselectivity of substitution on the N1, N2, or N6 positions would be a critical aspect of its chemistry, but this has not been explored in published research.
Carbonyl Group Introduction and Modification (e.g., Dione (B5365651) Moieties)
The introduction of carbonyl groups, particularly to form dione moieties, is a significant area of derivatization for triazaspiro[4.4]nonane systems. These dione derivatives, such as hydantoins, are of considerable interest due to their potential biological activities. While direct oxidation of the this compound backbone presents a synthetic challenge, the construction of the spiro-dione framework is often achieved through multi-component condensation reactions.
For instance, the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives has been efficiently developed, yielding compounds with potential antimicrobial properties. researchgate.net Similarly, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype for δ opioid receptor agonists. nih.gov A general and efficient method for the synthesis of spiro-hydantoin derivatives involves the reaction of a ketone with potassium cyanide and ammonium (B1175870) carbonate. For example, tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate has been synthesized from N-Boc-3-pyrrolidinone. nih.gov
The modification of these dione moieties can be achieved through various reactions. For instance, the nitrogen atoms within the dione-containing ring can be further functionalized. Research has shown that the interaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides provides an effective route to 7-arenesulfonyl derivatives. researchgate.net
Moreover, the synthesis of spiro[dihydropyridine-oxindoles] has been accomplished via a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione, showcasing a method for constructing complex spiro-dione systems. nih.gov The reactivity of the dione functionality is also exemplified in the synthesis of spiro indane-1,3-dione compounds through 1,3-dipolar cycloaddition reactions. researchgate.net
The following table summarizes examples of synthesized triazaspiro[4.4]nonane dione derivatives and their synthetic precursors.
| Compound Name | Synthetic Precursors | Reference |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives | Unsaturated pyrrolidine (B122466) cycle containing compounds | researchgate.net |
| Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate | N-Boc-3-pyrrolidinone, KCN, (NH4)2CO3 | nih.gov |
| 7-Arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones | 3-Arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones, Arenesulfonyl chlorides | researchgate.net |
| Spiro[dihydropyridine-oxindoles] | Arylamine, Isatin, Cyclopentane-1,3-dione | nih.gov |
| Spiro indane-1,3-dione compounds | Ninhydrin, L-proline, Alkene | researchgate.net |
Heteroatom Inclusion (e.g., Dithia, Oxa-Triazaspiro)
The incorporation of heteroatoms other than nitrogen, such as sulfur and oxygen, into the triazaspiro[4.4]nonane scaffold gives rise to novel heterocyclic systems with potentially altered chemical and biological properties. The synthesis of these dithia- and oxa-triazaspiro analogues often involves cyclization reactions where the heteroatom is introduced as part of one of the reacting components.
The synthesis of the 1-oxa-2,6,8-triazaspiro[4.4]nonane ring system has been reported through the reaction of isoxazole (B147169) mono- and di-carboxylates with 1,3-diphenylguanidine (B1679371) in the presence of sodium hydride. rsc.org This reaction proceeds via an 'incomplete' Smiles-type rearrangement. rsc.org Furthermore, 2-oxa-7-azaspiro[4.4]nonane-8,9-diones have been synthesized in good yields from the Mn(III)-based reaction of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.net A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have also been synthesized from 4-aminophenol (B1666318) and glycolic acid. nih.gov
With respect to sulfur-containing analogues, the synthesis of 4-phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione has been achieved from the reaction of a cycloalkanone thiosemicarbazone with a quinone. researchgate.net This demonstrates a viable route to thione-containing triazaspiro compounds.
The following table provides examples of heteroatom-containing triazaspiro[4.4]nonane analogues and the key reagents used in their synthesis.
| Compound Class | Key Reagents | Reference |
| 1-Oxa-2,6,8-triazaspiro[4.4]nonane derivatives | Isoxazole mono- and di-carboxylates, 1,3-Diphenylguanidine, Sodium hydride | rsc.org |
| 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | 1,1-Diarylethenes, 4-Acylpyrrolidine-2,3-diones, Mn(III) salt | researchgate.net |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | 4-Aminophenol, Glycolic acid | nih.gov |
| 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione | Cycloalkanone thiosemicarbazone, Quinone | researchgate.net |
Reactivity of Spirocyclic Scaffolds
The reactivity of spirocyclic compounds is intrinsically linked to their three-dimensional structure, which can introduce ring strain and define specific conformational preferences. These factors play a crucial role in determining the stability and chemical behavior of the this compound scaffold.
Influence of Ring Strain and Conformation on Reactivity
Spirocyclic systems, particularly those involving small rings, can exhibit significant ring strain, which elevates their ground state energy and can lead to enhanced reactivity. nih.gov The strain in spiro compounds arises from a combination of angle strain, torsional strain, and transannular interactions. For the this compound system, which is composed of two five-membered rings, the ring strain is expected to be less severe than in systems with three- or four-membered rings. However, the spiro-fusion of the two pyrrolidine-like rings can still lead to conformational constraints that influence reactivity.
The conformation of the pyrrolidine rings in the this compound scaffold is also a critical determinant of its reactivity. Pyrrolidine rings are known to adopt puckered envelope or twisted conformations to relieve torsional strain. The specific puckering and the orientation of substituents on the rings will dictate the accessibility of the nitrogen lone pairs and the adjacent C-H bonds to reagents. Automated reactivity prediction models are being developed to account for the conformational diversity of transition states in complex molecules, which will be invaluable for understanding the reactivity of spirocyclic systems like this compound. acs.org
Stability Profiles under Various Chemical Conditions
The stability of the this compound scaffold is a crucial aspect for its potential applications. The presence of three nitrogen atoms imparts basic character to the molecule and also provides sites for potential degradation, particularly under acidic or basic conditions.
The thermal stability of spiro compounds can be quite high, as demonstrated by spiro polycycloacetals derived from lignin, which exhibit degradation temperatures in the range of 343–370 °C. rsc.orgrsc.org However, the stability of these polymers is also dependent on the presence of labile functional groups, with some spiro polycycloacetals showing rapid degradation under acid-catalyzed hydrolysis. rsc.org The stability of spiro-type hole-transporting materials, such as Spiro-OMeTAD, is a critical factor in the long-term performance of perovskite solar cells, with studies focusing on improving their thermal and morphological stability. nih.govresearchgate.net
The hydrolytic stability of the this compound ring system, particularly the dione derivatives, is of interest. Hydantoin rings, for example, can undergo hydrolysis under certain conditions. While specific data for the this compound core is limited, the general principles of amide and amine stability can be applied. The nitrogen atoms will be protonated under acidic conditions, which may influence the ring conformation and susceptibility to nucleophilic attack. Under basic conditions, deprotonation of N-H groups can occur, potentially leading to ring-opening or other rearrangements.
The following table provides a qualitative summary of the expected stability of the this compound scaffold under different conditions, based on the behavior of related compounds.
| Condition | Expected Stability |
| Thermal | Generally expected to have good thermal stability, although this can be influenced by the nature of substituents. Spiro compounds in polymeric materials have shown high degradation temperatures. rsc.orgrsc.org |
| Acidic | The basic nitrogen atoms will be protonated. The presence of acetal-like linkages, if present in derivatives, could be susceptible to acid-catalyzed hydrolysis. rsc.org The overall stability will depend on the specific derivative and the reaction conditions. |
| Basic | The N-H protons can be deprotonated. Dione derivatives, such as hydantoins, may be susceptible to hydrolysis under strong basic conditions. The stability will be highly dependent on the substituents and the strength of the base. |
| Oxidative | The nitrogen and C-H bonds adjacent to nitrogen atoms are potential sites for oxidation. The susceptibility to oxidation will depend on the specific oxidizing agent and the substitution pattern on the ring. |
| Reductive | Dione derivatives can be reduced at the carbonyl groups. The stability of the ring system itself under reductive conditions is expected to be relatively high unless specific reducible functional groups are present. |
Despite a comprehensive search for scientific literature, detailed experimental data on the structural characterization of the specific chemical compound “this compound” is not available in the public domain. The execution of the requested article, which requires in-depth spectroscopic and crystallographic analysis, is therefore not possible.
The search for scholarly articles and databases did not yield any specific publications that have reported the synthesis and subsequent detailed structural elucidation of the 1,2,6-isomer of triazaspiro[4.4]nonane. While information on other isomers and related spiro[4.4]nonane systems exists, the user's strict requirement to focus solely on the 1,2,6-isomer cannot be met with the currently available scientific data.
Consequently, the generation of an article with the specified detailed outline, including data tables for NMR, IR, Mass Spectrometry, UV-Vis spectroscopy, and X-ray crystallography for "this compound", cannot be accomplished at this time. The creation of such an article would necessitate access to primary research data that has not been published or is not indexed in accessible scientific databases.
Structural Characterization and Elucidation of Triazaspiro 4.4 Nonane Systems
X-ray Crystallography
Analysis of Crystal Packing and Intermolecular Interactions
One such derivative, 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione, provides a case study for the types of interactions that can be expected in this class of compounds. In the crystal lattice of this molecule, the primary forces governing the packing arrangement are van der Waals interactions. These non-covalent forces, arising from temporary fluctuations in electron density, are significant in the absence of stronger hydrogen bond donors or acceptors.
The table below summarizes the key crystallographic and interaction data for 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione.
| Parameter | Value |
| Compound | 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione |
| Dominant Intermolecular Interaction | van der Waals forces |
| Crystal System | Not specified |
| Space Group | Not specified |
| Dihedral Angle (Triazole-Phenyl) | 85.49 (14)° |
Note: Data extracted from a study on a derivative compound.
Conformational Analysis in Solid State
The rigid spirocyclic framework of the triazaspiro[4.4]nonane system restricts the conformational freedom of the molecule. However, the five-membered rings can still adopt various conformations to minimize steric strain. X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state, providing a detailed picture of their preferred conformation.
In the case of 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione, the cyclopentane (B165970) ring adopts a half-chair conformation. This puckered conformation helps to alleviate the torsional strain that would be present in a planar arrangement. The 4,5-dihydro-3H-1,2,4-triazole-3-thione ring, in contrast, is nearly planar. The dihedral angle between the mean plane of this triazole ring and the appended phenyl ring is a significant 85.49 (14)°, indicating a nearly perpendicular arrangement of these two ring systems. This twisted orientation minimizes steric hindrance between the two rings.
The conformational details of the rings in 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione are presented in the table below.
| Structural Feature | Conformation/Orientation |
| Cyclopentane Ring | Half-chair |
| 4,5-dihydro-3H-1,2,4-triazole-3-thione Ring | Nearly planar |
| Relative Orientation | The mean planes of the triazole and phenyl rings are nearly perpendicular. |
Note: Data extracted from a study on a derivative compound.
Computational and Theoretical Investigations of Triazaspiro 4.4 Nonane Compounds
Molecular Docking Studies of 1,2,6-Triazaspiro[4.4]nonane Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein at the atomic level.
Prediction of Ligand Binding Modes to Biological Targets (e.g., Enzymes, Receptors)
Molecular docking simulations are employed to predict how this compound derivatives orient themselves within the binding site of a biological target, such as an enzyme or a receptor. This prediction is crucial for understanding the mechanism of action. The process involves placing the three-dimensional structure of the ligand into the binding site of the protein and evaluating the energetic favorability of various binding poses.
The prediction of binding modes is a critical step that informs further optimization of the ligand's structure to enhance its interaction with the target.
Assessment of Binding Affinity (without efficacy values)
Beyond predicting the binding pose, molecular docking is also used to estimate the binding affinity between a ligand and its target. This is typically expressed as a docking score, which is a numerical value representing the strength of the interaction. While these scores are not a direct measure of pharmacological efficacy, they are valuable for ranking and prioritizing compounds for further experimental testing.
The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Computational programs calculate these interactions to generate a binding energy value, which indicates the stability of the ligand-receptor complex. For example, in the study of 1,2,4-triazole derivatives, docking results showed binding energy values ranging from -9.04 to -9.96 Kcal/mol for the aromatase enzyme and -6.23 to -7.54 Kcal/mol for tubulin, indicating a higher affinity for the former ijcrcps.com.
It is important to note that while docking provides valuable predictions, these are theoretical and require experimental validation to confirm the actual binding affinity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental approaches in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.
Identification of Key Structural Features for Interaction
SAR studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. This process helps in identifying the key structural features, or pharmacophores, that are essential for the molecule's interaction with its biological target.
For derivatives of related azaspiro[4.4]nonane and [4.5]decane, SAR studies have revealed crucial structural elements. For example, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives, the length of the spacer between the amide fragment and the 4-arylpiperazine moiety, as well as the size of the cycloalkyl ring at the 3-position of the pyrrolidine-2,5-dione ring, were found to be critical for their functional properties at 5-HT1A/5-HT2A receptors nih.gov.
These studies provide a qualitative understanding of how different functional groups and structural motifs contribute to the biological activity of the compounds.
Development of Predictive Models based on Molecular Descriptors (e.g., Topological, Electronic, Steric)
QSAR takes the principles of SAR a step further by establishing a mathematical relationship between the chemical structure and biological activity. nih.gov This is achieved by correlating the biological activity of a series of compounds with their molecular descriptors. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. ucsb.edu
Commonly used molecular descriptors include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electron distribution in the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu
Steric descriptors: These describe the three-dimensional shape and size of the molecule.
Once a statistically significant correlation is established, the resulting QSAR model can be used to predict the biological activity of new, untested compounds. For instance, 3D-QSAR studies on 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as D3R antagonists have been used to explore key structural factors affecting bioactivity based on steric, electrostatic, hydrophobic, and hydrogen-bond acceptor information from contour maps. researchgate.net
The development of robust and predictive QSAR models is a powerful tool for guiding the design and optimization of new drug candidates.
Chemoinformatics and Virtual Screening
Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key application of chemoinformatics in drug discovery, where large libraries of chemical compounds are computationally screened to identify those that are most likely to bind to a drug target. nih.gov
Virtual screening can be broadly categorized into two main approaches:
Structure-based virtual screening (SBVS): This method relies on the three-dimensional structure of the biological target. Molecular docking is a primary tool in SBVS, where compounds from a library are docked into the binding site of the target, and those with the best predicted binding affinity are selected for further investigation.
Ligand-based virtual screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach utilizes the structures of known active ligands to identify other compounds in a library with similar properties. This can be based on 2D or 3D similarity searches or through the use of pharmacophore models derived from the known active compounds.
The application of virtual screening has been instrumental in identifying novel chemotypes for various targets. For example, a small G-protein coupled receptors (GPCR)-focused chemical library was screened using a β-arrestin assay to identify a novel chemotype of DOR agonists, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. nih.govresearchgate.net The use of ultra-large "make-on-demand" virtual libraries, containing billions of molecules, has further expanded the accessible chemical space for drug discovery. nih.gov
Virtual screening, often in combination with QSAR models, significantly accelerates the initial stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. youtube.com
Database Mining for Analogues
Database mining is a crucial first step in computational drug discovery to identify analogues of a lead compound, such as this compound. This process involves searching vast chemical databases for molecules with similar structural or physicochemical properties. The underlying principle is that structurally similar compounds are likely to exhibit similar biological activities.
The unique three-dimensional nature of spiro compounds, which are characterized by two rings joined at a single atom, allows them to explore novel chemical space. chemdiv.commdpi.com This structural rigidity can be advantageous for binding to biological targets. mdpi.com Database mining can reveal the diversity of existing spirocyclic compounds and provide a foundation for designing new analogues with potentially improved properties. researchgate.net A systematic exploration of chemical space has identified nearly 47,000 compounds containing spirocycles that are active against approximately 200 biological targets. researchgate.net
Table 1: Representative Public Databases for Mining Chemical Analogues
| Database | Description |
| PubChem | A public repository of chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI). youtube.comnih.gov |
| ChemSpider | A free chemical structure database providing access to millions of chemical structures, properties, and associated information. |
| ZINC | A free database of commercially-available compounds for virtual screening. |
| ChEMBL | A manually curated chemical database of bioactive molecules with drug-like properties. |
Ligand-Based and Structure-Based Virtual Screening Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into ligand-based and structure-based approaches. nih.govyoutube.com
Ligand-Based Virtual Screening (LBVS)
Ligand-based virtual screening relies on the knowledge of molecules that are known to be active for a particular target. nih.govyoutube.com The fundamental assumption is that molecules with similar structures or properties to known active compounds are also likely to be active. nih.govyoutube.com This method is particularly useful when the three-dimensional structure of the target is unknown. nih.govyoutube.com
Key LBVS techniques include:
Similarity Searching: This involves comparing a database of molecules to a known active compound (the query) using molecular fingerprints to quantify similarity. youtube.com
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to interact with a specific target. mdpi.com A pharmacophore model can be built from a set of active compounds and then used to screen databases for molecules that match the model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net Once a predictive QSAR model is developed, it can be used to estimate the activity of new or untested compounds.
Structure-Based Virtual Screening (SBVS)
Structure-based virtual screening requires the three-dimensional structure of the target protein, which is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. researchgate.netnih.gov The primary SBVS technique is molecular docking.
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.combiorxiv.org Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity for each pose. mdpi.com The results of a docking-based virtual screening are a ranked list of compounds based on their predicted binding scores. mdpi.com
In silico studies on various heterocyclic compounds have demonstrated the utility of molecular docking in identifying potential inhibitors for a range of biological targets. researchgate.netmdpi.com For instance, a virtual screening of a library of heterocyclic molecules against the Mpro protease of the SARS-CoV-2 virus successfully identified potential inhibitors. researchgate.net Similarly, molecular docking has been used to study the interactions of 1,2,4-triazole derivatives with enzymes involved in oxidative stress. pensoft.netresearchgate.net
Table 2: Comparison of Virtual Screening Approaches
| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |
| Requirement | A set of known active ligands. nih.govyoutube.com | 3D structure of the target protein. researchgate.netnih.gov |
| Primary Method | Similarity searching, pharmacophore modeling, QSAR. youtube.commdpi.comresearchgate.net | Molecular docking. mdpi.combiorxiv.org |
| Advantage | Applicable when the target structure is unknown. nih.govyoutube.com | Can identify novel scaffolds that are not similar to known actives. |
| Limitation | Limited to the chemical space of known actives. | Heavily dependent on the accuracy of the target structure and the scoring function. |
The application of these computational techniques to the this compound scaffold could facilitate the discovery of novel bioactive compounds. Database mining would identify existing analogues, while ligand-based and structure-based virtual screening could be employed to screen large compound libraries for potential hits against various biological targets.
Applications of Triazaspiro 4.4 Nonane Scaffolds in Interdisciplinary Research
Chemical Biology
The rigid, yet complex, spatial arrangement of triazaspiro[4.4]nonane scaffolds makes them attractive for the design of biologically active molecules. The nitrogen atoms provide sites for functionalization, allowing for the precise orientation of substituents to interact with biological targets.
Development of Molecular Probes for Pathway Elucidation
While direct examples of 1,2,6-triazaspiro[4.4]nonane-based molecular probes are not readily found in the literature, the structural characteristics of the triazaspiro scaffold are well-suited for this purpose. Molecular probes are essential tools for dissecting complex biological pathways. They often feature a core scaffold that can be modified with reporter groups (e.g., fluorophores, biotin) and reactive moieties. The triazaspiro[4.4]nonane framework could serve as a rigid core to which these functionalities are attached, enabling the exploration of cellular processes with high spatial and temporal resolution. The defined stereochemistry of the spirocenter would allow for the creation of probes that can distinguish between closely related biological targets.
Scaffolds for Enzyme/Receptor Ligand Discovery
The utility of triazaspiro scaffolds in ligand discovery is more established, with derivatives of related compounds showing significant biological activity. For instance, a notable study identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemotype of selective agonists for the δ opioid receptor (DOR), a potential target for neurological and psychiatric disorders. This discovery highlights the potential of the triazaspiro core to present functionalities in a manner that leads to potent and selective interactions with G-protein coupled receptors (GPCRs).
Furthermore, the 1-azaspiro[4.4]nonane skeleton is a key structural motif in various bioactive natural products, including the Cephalotaxus alkaloids, which exhibit potent antiproliferative activities. acs.org The synthesis and biological evaluation of libraries based on the azaspiro[4.4]nonane core have been pursued to develop new therapeutic agents, including inhibitors of the hepatitis C virus and agonists of nicotinic acetylcholine (B1216132) receptors. acs.org These examples underscore the value of the spirocyclic framework in generating novel ligands for a range of biological targets.
Table 1: Examples of Biologically Active Azaspiro Compounds
| Compound Class | Scaffold | Biological Target/Activity |
|---|---|---|
| Triazaspiro[4.5]decane-2,4-dione derivatives | 1,3,8-Triazaspiro[4.5]decane | δ opioid receptor (DOR) agonists |
| Cephalotaxus alkaloids | 1-Azaspiro[4.4]nonane | Antiproliferative activity |
| Synthetic 1-Azaspiro[4.4]nonane derivatives | 1-Azaspiro[4.4]nonane | Hepatitis C virus inhibition, nicotinic acetylcholine receptor agonism |
Use in Phenotypic Screening Libraries
Phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, is a powerful approach in drug discovery. nih.govlifechemicals.comenamine.netnih.govotavachemicals.com The success of such screens relies on the chemical diversity of the compound libraries. lifechemicals.comenamine.netnih.govotavachemicals.com While specific inclusion of this compound in publicly documented phenotypic screening libraries is not explicitly detailed, the scaffold's three-dimensional nature and potential for diverse functionalization make it an ideal candidate for such collections. The introduction of spirocyclic scaffolds into screening libraries increases their structural diversity, moving beyond the predominantly flat molecules that have historically populated such collections. This expansion into three-dimensional chemical space is crucial for identifying novel hits against challenging biological targets.
Material Science
The application of spirocyclic compounds extends beyond biology into the realm of material science, where their unique geometries can impart desirable properties to polymers and optoelectronic materials.
Building Blocks for Novel Polymeric Structures
Spiro compounds have been investigated as monomers for the synthesis of polymers with unique properties. mdpi.com For example, the double ring-opening polymerization of spiro orthocarbonates can lead to an expansion in volume, a property that is highly desirable in applications such as dental composites to counteract shrinkage. nih.gov While there is a lack of specific literature on the use of this compound as a monomer, the presence of three nitrogen atoms offers multiple reactive sites for polymerization. Depending on the functional groups attached to the nitrogen atoms, this scaffold could potentially be incorporated into various polymer backbones, such as polyamides or polyurethanes, through condensation polymerization. The rigid spirocyclic unit would be expected to influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with high glass transition temperatures and enhanced dimensional stability.
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
The field of organic electronics, particularly the development of organic light-emitting diodes (OLEDs), relies on the design of molecules with specific photophysical and electronic properties. mdpi.comcmu.edu While triazaspiro[4.4]nonane derivatives have not been prominently featured in this area, other nitrogen-containing heterocyclic compounds, such as carbazole (B46965) and triazine derivatives, are widely used as building blocks for OLED materials. researchgate.netmdpi.comencyclopedia.pub These compounds often serve as hosts or emitters in the emissive layer of OLEDs. The triazaspiro[4.4]nonane scaffold could potentially be functionalized with chromophoric units to create novel emitters or charge-transport materials. The spirocyclic core could serve to electronically isolate different parts of the molecule, a strategy sometimes employed in the design of thermally activated delayed fluorescence (TADF) emitters to tune their photophysical properties. The rigid structure could also help to suppress non-radiative decay pathways, potentially leading to higher quantum efficiencies.
Table 2: Common Building Blocks in Optoelectronic Materials
| Compound Class | Role in OLEDs | Key Properties |
|---|---|---|
| Carbazole derivatives | Host materials, emitters | Good hole-transporting ability, high thermal stability |
| 1,3,5-Triazine derivatives | Electron-transport materials, exciplex-forming donors | Good electron affinity, high quantum efficiency in some cases |
| Spiro-compounds (general) | Can provide 3D structure to disrupt packing and enhance properties | Improved solubility, prevention of aggregation-caused quenching |
Role in Liquid Crystals and Other Functional Materials
The unique three-dimensional and rigid structure of spirocyclic compounds makes them intriguing candidates for the development of novel functional materials. While specific research on this compound in the field of liquid crystals is not extensively documented, the general properties of spiro scaffolds suggest potential applicability. Liquid crystal molecules typically possess a rigid core and flexible terminal chains; the defined and non-planar geometry of a spirocycle could serve as a novel core unit. mdpi.comtcichemicals.com The introduction of such a sp3-rich, rigid scaffold could influence key properties like mesophase behavior, birefringence, and dielectric anisotropy. mdpi.com
In the broader context of functional materials, the triaza-scaffold offers multiple sites for derivatization. The nitrogen atoms can be functionalized to attach chromophores, polymers, or other functional groups, creating complex architectures with specific optical, electronic, or self-assembly properties. The inherent chirality of substituted spirocycles is also a feature of interest for creating chiroptical materials.
General Medicinal Chemistry Relevance (as a Privileged Scaffold)
The this compound framework is considered a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular cores that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.govnih.gov The utility of the triazaspiro[4.4]nonane scaffold stems from several key features:
Three-Dimensionality: Unlike flat aromatic rings common in many drugs, this spirocycle has a defined, rigid, three-dimensional shape. This allows for a more precise and directional presentation of substituents into the binding pockets of biological targets like enzymes and receptors, potentially leading to higher potency and selectivity.
Structural Rigidity: The spirocyclic fusion of the two rings restricts conformational flexibility. This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, which can contribute to stronger binding affinity. acs.org
Multiple Vectors for Derivatization: The presence of three nitrogen atoms provides multiple, spatially distinct points for chemical modification. This allows chemists to systematically alter the compound's properties to optimize interactions with a target and improve its pharmacokinetic profile.
Improved Physicochemical Properties: Incorporating sp3-rich scaffolds like this compound can lead to improved drug-like properties, such as increased aqueous solubility and better metabolic stability, compared to flatter, more aromatic structures.
These characteristics make the this compound core a versatile and attractive template for designing new therapeutic agents across various disease areas.
Scaffold Design for Lead Generation and Optimization
In drug discovery, lead generation involves identifying initial "hit" compounds that show activity against a biological target. The this compound scaffold is an excellent starting point for this process. By attaching a diverse range of chemical groups to the scaffold's nitrogen atoms, large libraries of compounds can be synthesized. These libraries cover a broad chemical space, increasing the probability of finding a hit during high-throughput screening.
Once a lead compound is identified, the process of lead optimization begins. This involves making small, systematic changes to the molecule to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The triazaspiro[4.4]nonane scaffold facilitates this process due to its defined structure. acs.org Chemists can rationally modify substituents at each of the three nitrogen atoms to probe the structure-activity relationship (SAR) and enhance desired characteristics without fundamentally altering the core binding conformation. For example, modifying one position might improve target binding, while modifying another could block a site of metabolic breakdown, thereby increasing the drug's half-life.
Exploration of Structural Rigidification Effects
A key strategy in modern drug design is the use of structural rigidification to enhance a molecule's biological activity. Flexible molecules can adopt many different shapes (conformations), and only one might be the "active" conformation for binding to a target. A significant amount of energy is lost when the molecule has to lock into this specific shape, which can weaken its binding affinity.
The this compound scaffold inherently addresses this issue. acs.org Its spirocyclic nature locks the two rings into a fixed spatial orientation, significantly reducing the number of possible conformations. This rigidity can have several positive effects:
Reduced Entropy Loss: By pre-organizing the molecule into a conformation that is closer to the one required for binding, the entropic penalty is minimized, which can lead to a substantial increase in binding affinity and potency. acs.org
Increased Selectivity: A rigid scaffold presents its functional groups in very specific directions. This precise orientation can lead to a better fit in the intended target's binding site while fitting poorly in the binding sites of off-target proteins, thus improving selectivity and reducing the potential for side effects.
Defined Exit Vectors: The positions of the nitrogen atoms provide well-defined vectors for placing substituents. This allows medicinal chemists to precisely control the spatial arrangement of functional groups to optimize interactions with the target protein.
Bioisosteric Replacements in Chemical Design (Conceptual)
Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to maintain or improve the desired biological activity. cambridgemedchemconsulting.comu-tokyo.ac.jp The this compound scaffold can be conceptually employed as a bioisostere for other common cyclic structures in drug molecules.
For instance, saturated heterocycles like piperazine (B1678402) are frequently found in drug candidates. A substituted this compound could serve as a novel, more rigid, and three-dimensional bioisostere for a disubstituted piperazine. While a piperazine ring is flexible, the spirocyclic system would lock the relative positions of the substituents, which could enhance potency and selectivity. researchgate.netvapourtec.com The development of novel spiro heterocycles is highly sought after as a strategy to replace non-strained aliphatic rings to improve drug-likeness and target selectivity. researchgate.netvapourtec.com
Furthermore, the spirocyclic core can act as a non-aromatic replacement for a meta-substituted benzene (B151609) ring. nih.gov While the distances and angles between substituents would differ, the scaffold provides a rigid framework to hold functional groups in a specific spatial arrangement, potentially mimicking the way they are presented on an aromatic ring while improving properties like solubility and metabolic stability. nih.gov
| Potential Bioisosteric Replacement | Advantage of this compound Scaffold |
| Disubstituted Piperazine | Increased rigidity, fixed substituent orientation, novel 3D shape. researchgate.netvapourtec.com |
| Substituted Cyclohexane | Defined conformation, introduction of heteroatoms for H-bonding. nih.gov |
| Meta-Substituted Phenyl Ring | Increased sp3 character (improves solubility/metabolism), escape from flatland. nih.gov |
Precursors in the Synthesis of Complex Natural Products and Bioactive Molecules
The azaspiro[4.4]nonane skeleton is a key structural motif found in a variety of biologically active natural products. researchgate.netuni-goettingen.de As a result, the synthesis of this core structure and its derivatives, such as this compound, is of significant interest to synthetic organic chemists. These spirocycles serve as critical building blocks or key intermediates en route to the total synthesis of more complex molecules.
For example, the 1-azaspiro[4.4]nonane core is central to the structure of Cephalotaxus alkaloids, such as cephalotaxine, which exhibit antitumor activity. researchgate.net Synthetic strategies targeting these natural products often involve the early construction of the spirocyclic framework, which is then elaborated to complete the final molecule. researchgate.netresearchgate.net The development of efficient methods to build the triazaspiro[4.4]nonane ring system provides chemists with valuable tools to access novel, complex molecular architectures that may possess unique biological activities.
Incorporation into Natural Product Analogues
Beyond the total synthesis of natural products themselves, there is great interest in creating natural product analogues. nih.gov These are molecules designed in the lab that retain the core structure of a natural product but have been modified to enhance their therapeutic properties, such as increasing potency, improving stability, or reducing toxicity. nih.gov
The this compound scaffold can be incorporated into the structure of a known natural product to create a novel analogue. By replacing a different ring system within a natural product with this spirocycle, chemists can introduce new structural and physicochemical properties. This modification can lead to analogues with altered biological activity profiles, potentially discovering compounds with improved therapeutic potential. For example, replacing a flexible carbocyclic or heterocyclic ring in a natural product with the rigid triazaspiro scaffold could lock the molecule in a more active conformation, leading to a significant increase in potency.
Modular Synthesis of Diverse Chemical Entities
The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries through modular synthesis. This approach allows for the systematic and efficient creation of a wide array of derivatives by combining different building blocks and functionalization strategies. The inherent structural features of the triazaspiro[4.4]nonane core, including multiple nitrogen atoms and a spirocyclic framework, provide numerous points for diversification.
The modular synthesis of diverse chemical entities based on the this compound scaffold can be conceptually divided into two main stages: the initial construction of the core structure and its subsequent functionalization. This strategy enables the exploration of a broad chemical space, which is highly advantageous in fields such as drug discovery and materials science.
A prevalent and effective method for constructing the triazaspiro[4.4]nonane core is through 1,3-dipolar cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. For instance, substituted triazolium imides can react with aryl-N-sulphinylamines in a process that is thought to proceed through strained tricyclic tetra-aza tetracyclo[4.3.1.01,6]decene intermediates, which can then be intercepted to form substituted 1,2,3-triazaspiro[4.4]nonanes rsc.org. The modularity of this approach lies in the ability to vary the substituents on both the triazolium imide and the N-sulphinylamine, leading to a diverse range of initial scaffold structures.
Once the this compound core is synthesized, the three nitrogen atoms offer multiple handles for further diversification. Standard organic reactions can be employed to introduce a variety of functional groups at these positions, thereby creating a library of compounds with distinct physicochemical properties. Common functionalization reactions include:
N-Alkylation: The secondary amine groups within the scaffold can be readily alkylated using a variety of alkyl halides or other electrophiles. This allows for the introduction of diverse alkyl and arylalkyl side chains.
N-Acylation: Reaction with acid chlorides or anhydrides provides the corresponding N-acyl derivatives, introducing amide functionalities with a wide range of substituents.
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl and heteroaryl groups onto the nitrogen atoms.
Reductive Amination: The secondary amines can also be functionalized through reductive amination with various aldehydes and ketones, leading to a diverse set of N-substituted derivatives.
The combination of a modular core synthesis with a variety of subsequent functionalization reactions allows for the generation of large and diverse libraries of this compound derivatives. The following tables illustrate this modular approach.
| Triazolium Imide Substituent (R1) | N-Sulphinylamine Substituent (R2) | Resulting this compound Core |
|---|---|---|
| Phenyl | 4-Chlorophenyl | 1-Phenyl-2-(4-chlorophenyl)-1,2,6-triazaspiro[4.4]nonane derivative |
| 4-Methoxyphenyl | 4-Nitrophenyl | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,2,6-triazaspiro[4.4]nonane derivative |
| 2,4-Dichlorophenyl | Tolyl | 1-(2,4-Dichlorophenyl)-2-tolyl-1,2,6-triazaspiro[4.4]nonane derivative |
| Core Structure | Functionalization Reaction | Reagent (R3) | Final Diverse Chemical Entity |
|---|---|---|---|
| 1-Phenyl-2-(4-chlorophenyl)-1,2,6-triazaspiro[4.4]nonane | N-Alkylation | Benzyl bromide | 6-Benzyl-1-phenyl-2-(4-chlorophenyl)-1,2,6-triazaspiro[4.4]nonane |
| 1-Phenyl-2-(4-chlorophenyl)-1,2,6-triazaspiro[4.4]nonane | N-Acylation | Acetyl chloride | 6-Acetyl-1-phenyl-2-(4-chlorophenyl)-1,2,6-triazaspiro[4.4]nonane |
| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,2,6-triazaspiro[4.4]nonane | N-Alkylation | Ethyl iodide | 6-Ethyl-1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,2,6-triazaspiro[4.4]nonane |
| 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,2,6-triazaspiro[4.4]nonane | Reductive Amination | Cyclohexanone | 6-Cyclohexyl-1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,2,6-triazaspiro[4.4]nonane |
This systematic approach to synthesis, often referred to as diversity-oriented synthesis, is a powerful tool for exploring the structure-activity relationships of new chemical entities. By systematically varying the building blocks and reagents used in the synthesis, researchers can efficiently generate libraries of compounds with a wide range of structural and functional diversity, which is a key strategy in modern drug discovery and chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
